[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
CAS No.:
Cat. No.: VC17949290
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H34O5 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | [4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
| Standard InChI | InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3 |
| Standard InChI Key | FBWWXAGANVJTLU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
[4-Hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate is a labdane diterpenoid lactone with the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.5 g/mol . The compound features a decahydronaphthalene core substituted with a hydroxyl group, four methyl groups, a 5-oxo-2H-furan-3-yl ethyl side chain, and an acetylated oxygen at position 1 (Figure 1) . Its stereochemistry is defined by multiple chiral centers, as evidenced by the InChIKey FFOPQHZFBMZAKK-JOEDUOHOSA-N, which specifies the (1R,3S,4S,4aR,8aR) configuration .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₄O₅ | |
| Molecular Weight | 378.5 g/mol | |
| Topological Polar Surface Area | 72.80 Ų | |
| logP (Partition Coefficient) | 4.20 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Natural Occurrence and Biosynthetic Pathways
This compound is isolated primarily from species of the genus Vitex, including Vitex agnus-castus (chaste tree) and Vitex trifolia . Labdane diterpenoids like this acetate derivative are synthesized via the mevalonate pathway, where geranylgeranyl pyrophosphate undergoes cyclization and oxidative modifications to form the characteristic naphthalene-furan scaffold . The acetyl group at position 1 is introduced through esterification by acetyl-CoA-dependent transferases .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (logP = 4.20), aligning with its ability to traverse biological membranes . Its aqueous solubility is limited (LogS = -4.47), necessitating formulation with solubilizing agents for in vivo applications .
Stability and Reactivity
The furan-3-yl moiety is susceptible to oxidative degradation under UV light, while the acetyl group can undergo hydrolysis in alkaline conditions . Storage recommendations include protection from light and maintenance at -20°C in anhydrous solvents .
Biological Activities and Mechanisms
Anticancer Effects
The compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by:
In A549 lung carcinoma cells, it causes G₂/M phase arrest (75% cells at 50 µM) and increases sub-G₁ populations, indicative of DNA fragmentation .
Anti-Inflammatory Activity
The furan-lactone moiety inhibits NF-κB signaling by blocking IκBα phosphorylation (IC₅₀ = 8.7 µM), reducing TNF-α production by 80% in macrophages .
Table 2: In Vitro Pharmacological Data
| Assay | Result | Model | Source |
|---|---|---|---|
| Cytotoxicity (EC₅₀) | 38.7 µM (A549 cells) | Lung cancer | |
| Bcl-2 Inhibition | 60% reduction at 25 µM | HeLa cells | |
| NF-κB Inhibition | IC₅₀ = 8.7 µM | RAW 264.7 |
ADMET Profile
Absorption and Distribution
Metabolism and Excretion
Toxicity
Synthetic Approaches
Total Synthesis
A 15-step enantioselective synthesis was reported starting from (+)-manool :
-
Oxidative cleavage of manool’s C8-C9 bond to generate a keto-aldehyde intermediate
-
Aldol condensation with 5-oxo-2H-furan-3-acetic acid (yield: 62%)
Semi-Synthesis from Natural Precursors
Extracts from Vitex trifolia are subjected to:
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | EC₅₀ (A549 cells) | logP | Key Modification |
|---|---|---|---|
| Target Compound | 38.7 µM | 4.20 | Native structure |
| Vitexilactone | 42.1 µM | 4.35 | C3 methoxy group |
| 2-Deoxy Derivative | >100 µM | 3.85 | Loss of C4 hydroxyl |
Removal of the C4 hydroxyl group abolishes activity, underscoring its role in hydrogen bonding with cellular targets .
Challenges and Future Directions
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